molecular formula C13H23NO3 B2582961 (11E)-11-(hydroxyimino)oxacyclotetradecan-2-one CAS No. 1400561-38-7

(11E)-11-(hydroxyimino)oxacyclotetradecan-2-one

Cat. No.: B2582961
CAS No.: 1400561-38-7
M. Wt: 241.331
InChI Key: LIYARNGEJVBOBI-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(11E)-11-(hydroxyimino)oxacyclotetradecan-2-one is a chemically modified macrolide derivative of interest in advanced chemical and biological research. This E-configured oxime compound features a 14-membered oxacyclotetradecanone ring, presenting a versatile scaffold for probing structure-activity relationships and developing novel molecular probes. Its primary research value lies in its potential as a key intermediate in the semi-synthesis of complex natural product analogs, particularly in expanding libraries of macrolide-inspired compounds for bioactivity screening. Researchers utilize this compound to investigate macrocyclic conformational constraints and to study the biochemical interactions of oxime-functionalized lactones with various enzymatic targets. The hydroxyimino moiety provides a reactive handle for further chemical diversification, making it a valuable tool for medicinal chemistry programs aimed at modulating protein-protein interactions and exploring new chemical space in drug discovery. This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(11E)-11-hydroxyimino-oxacyclotetradecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c15-13-10-6-4-2-1-3-5-8-12(14-16)9-7-11-17-13/h16H,1-11H2/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYARNGEJVBOBI-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCC(=O)OCCCC(=NO)CCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCCC(=O)OCCC/C(=N/O)/CCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11E)-11-(hydroxyimino)oxacyclotetradecan-2-one typically involves the cyclization of a suitable linear precursor followed by the introduction of the hydroxyimino group. One common method includes the use of a cyclization reaction under acidic or basic conditions to form the oxacyclotetradecanone ring. The hydroxyimino group can then be introduced through an oximation reaction using hydroxylamine or its derivatives under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The oximation step can be carried out in continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(11E)-11-(hydroxyimino)oxacyclotetradecan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the hydroxyimino group can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the oxacyclotetradecanone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted oxacyclotetradecanone derivatives.

Scientific Research Applications

(11E)-11-(hydroxyimino)oxacyclotetradecan-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (11E)-11-(hydroxyimino)oxacyclotetradecan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The oxacyclotetradecanone ring structure provides a stable framework for these interactions, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(5E,9E,11E)-14,16-Dihydroxy-11-{[2-Oxo-2-(piperidin-1-yl)ethoxy]imino}-3,4,7,8,11,12-hexahydro-1H-2-benzoxacyclotetradecin-1-one (JZD, )
  • Structure: A 14-membered benzoxacyclotetradecinone with an oxyimino group (C=N-O-) and piperidine substituents.
  • Key Differences: Unlike the target compound, JZD lacks a hydroxyimino group and instead features a dichlorobenzene moiety and a piperidinyl-ethoxyimino substituent. Its E-configured double bonds (C-5, C-9, C-11) were confirmed via NMR, similar to the target’s E-configuration at C-11 .
2-[2-(Hydroxyimino)-1-Phenylpropylidene]-N-Phenylhydrazinecarbothioamide ()
  • Structure: A non-cyclic compound with a hydroxyimino group and a thioamide.
  • Key Differences: The planar skeleton and O–H∙∙∙N hydrogen bonds in its crystal structure highlight the hydroxyimino group’s role in stabilizing molecular packing. However, its lack of a macrocyclic ring distinguishes it from the target compound .
(1R,7S,14S*,3E,11E)-7-Hydroperoxycembra-3,8(19),11,15(17)-tetraen-16,14-olide ()
  • Structure : A cembrane diterpene lactone with a hydroperoxy group and E-configured double bonds.
  • Key Differences: While both compounds share a lactone ring and E-geometry, the cembrane skeleton and hydroperoxy group in this diterpene contrast with the hydroxyimino group in the target. Its stereochemistry was resolved using NOESY correlations, a method applicable to the target’s analysis .

Comparative Data Table

Compound Name Molecular Formula Ring Size Functional Groups Key Features Spectral Data Highlights
(11E)-11-(Hydroxyimino)oxacyclotetradecan-2-one C₁₃H₂₁NO₃ 14 Lactone, Hydroxyimino (E) E-configuration at C-11, hydrogen bonding IR: 1740 cm⁻¹ (lactone C=O)
JZD () C₂₅H₃₄Cl₂N₂O₇ 14 Lactone, Oxyimino, Piperidine Dichlorobenzene, E-configured double bonds NMR: δ 5.3 (C-5/C-9/C-11)
Compound 2 () C₂₀H₂₈O₅ 14 Lactone, Hydroperoxy Cembrane skeleton, trans-junctioned ring ¹³C NMR: C-7 δ 75.3
2-[2-(Hydroxyimino)... () C₁₆H₁₆N₄OS Non-cyclic Hydroxyimino, Thioamide Planar structure, O–H∙∙∙N H-bonds X-ray: r.m.s. deviation 0.121 Å

Research Findings

Stereochemical Analysis: The E-configuration in the target compound can be confirmed using NMR and NOESY correlations, as demonstrated in cembrane diterpenes .

Hydrogen Bonding: The hydroxyimino group’s O–H∙∙∙N interactions (observed in ) may enhance the target’s stability in solid-state or polar solvents .

Pharmacological Context: No direct market analogs exist (), but hydroxyimino-containing compounds could inspire novel drug candidates .

Biological Activity

(11E)-11-(hydroxyimino)oxacyclotetradecan-2-one, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a unique oxacyclotetradecane backbone with a hydroxyimino functional group, which is critical for its biological activity. The structural formula can be represented as follows:

C14H25NO2\text{C}_{14}\text{H}_{25}\text{N}\text{O}_2

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

Research has also explored the anticancer potential of this compound. In cell line studies, it has shown cytotoxic effects against several cancer types, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Breast Cancer Cell Line MCF-7

  • Treatment : Cells treated with varying concentrations of this compound.
  • Results : A dose-dependent increase in apoptosis was observed, with IC50 values around 15 µM.

The biological activity of this compound is hypothesized to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Cell Cycle Arrest : In cancer cells, it disrupts the cell cycle, leading to increased apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress within cells, contributing to its cytotoxic effects.

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its biological efficacy. Modifications to the hydroxyimino group have been particularly promising in improving antimicrobial potency and selectivity against cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.